molecular formula C70H76Cl4N10O12 B2424454 PROTAC MDM2 Degrader-2

PROTAC MDM2 Degrader-2

Cat. No.: B2424454
M. Wt: 1391.2 g/mol
InChI Key: WZLSSHVSGKCEKQ-AKOOKZATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROTAC MDM2 Degrader-2 is a compound designed using proteolysis-targeting chimera technology. This compound specifically targets the Mouse Double Minute 2 homolog protein for degradation. The Mouse Double Minute 2 homolog protein is an oncogenic E3 ligase that effectively degrades the tumor suppressor protein p53. By degrading the Mouse Double Minute 2 homolog protein, this compound aims to restore the tumor-suppressing activity of p53, making it a promising candidate for cancer therapy .

Scientific Research Applications

PROTAC MDM2 Degrader-2 has a wide range of scientific research applications, including:

    Chemistry: The compound is used in chemical research to study protein degradation mechanisms and develop new degradation technologies.

    Biology: In biological research, this compound is used to investigate the role of the Mouse Double Minute 2 homolog protein in cellular processes and its interactions with other proteins.

    Medicine: The compound has significant potential in cancer therapy, particularly in targeting cancers with overexpressed Mouse Double Minute 2 homolog protein and restoring p53 activity.

    Industry: In the pharmaceutical industry, this compound is used in drug development and screening for new therapeutic agents

Mechanism of Action

The mechanism of action of PROTAC MDM2 Degrader-2 involves the degradation of MDM2, a negative regulator of the tumor suppressor p53 . By degrading MDM2, it results in the accumulation of wild-type p53 protein and activates p53 transcriptional activity in leukemia cells without accumulation of MDM2 protein .

Future Directions

The development of more potent MDM2 degraders and expanding the application of MDM2 degraders to other cancers where MDM2 is a key therapeutic target are potential future directions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC MDM2 Degrader-2 involves the conjugation of a ligand that binds to the Mouse Double Minute 2 homolog protein with a ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route while ensuring the purity and yield of the final product. This typically includes optimization of reaction conditions, purification processes, and quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

PROTAC MDM2 Degrader-2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents such as dimethyl sulfoxide and acetonitrile. Reaction conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired outcomes .

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives may have different biological activities and properties compared to the parent compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to PROTAC MDM2 Degrader-2 include other PROTAC-based Mouse Double Minute 2 homolog degraders such as:

Uniqueness

This compound is unique in its design and efficacy. It effectively induces rapid degradation of the Mouse Double Minute 2 homolog protein, leading to robust activation of p53 and potent anticancer activity. Compared to other similar compounds, this compound demonstrates higher potency and selectivity, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]-N-[2-[2-[2-[[2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]amino]ethoxy]ethoxy]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H76Cl4N10O12/c1-43(2)95-57-37-53(91-5)23-25-55(57)67-77-63(45-7-15-49(71)16-8-45)65(47-11-19-51(73)20-12-47)83(67)69(89)81-31-29-79(61(87)41-81)39-59(85)75-27-33-93-35-36-94-34-28-76-60(86)40-80-30-32-82(42-62(80)88)70(90)84-66(48-13-21-52(74)22-14-48)64(46-9-17-50(72)18-10-46)78-68(84)56-26-24-54(92-6)38-58(56)96-44(3)4/h7-26,37-38,43-44,63-66H,27-36,39-42H2,1-6H3,(H,75,85)(H,76,86)/t63-,64-,65+,66+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLSSHVSGKCEKQ-AKOOKZATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCOCCOCCNC(=O)CN4CCN(CC4=O)C(=O)N5C(C(N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCOCCOCCNC(=O)CN4CCN(CC4=O)C(=O)N5[C@H]([C@H](N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H76Cl4N10O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.